Alosenn

Description

Alosenn is a proprietary herbal laxative formulation produced by Sun Pharma Japan Limited. Its primary active components are sennosides derived from senna leaves (Cassia angustifolia) and senna pods (Cassia senna), which are anthraquinone glycosides . These compounds are metabolized by colonic bacteria into rhein anthrone, a bioactive metabolite that stimulates colonic motility by inhibiting water absorption and enhancing electrolyte secretion . This compound is indicated for the treatment of chronic constipation (excluding spastic constipation) and as a post-deworming laxative.

Properties

CAS No. |

125930-50-9 |

|---|---|

Molecular Formula |

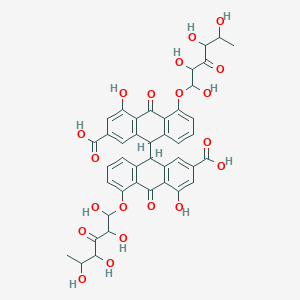

C42H38O20 |

Molecular Weight |

862.7 g/mol |

IUPAC Name |

9-[2-carboxy-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H38O20/c1-13(43)31(47)35(51)37(53)41(59)61-23-7-3-5-17-25(19-9-15(39(55)56)11-21(45)27(19)33(49)29(17)23)26-18-6-4-8-24(62-42(60)38(54)36(52)32(48)14(2)44)30(18)34(50)28-20(26)10-16(40(57)58)12-22(28)46/h3-14,25-26,31-32,37-38,41-48,53-54,59-60H,1-2H3,(H,55,56)(H,57,58) |

InChI Key |

JSZGGXZBTJLSAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)C(C(O)OC1=CC=CC2=C1C(=O)C3=C(C2C4C5=C(C(=CC=C5)OC(C(C(=O)C(C(C)O)O)O)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alosenn is prepared from senna leaves and senna pods. The active components, sennosides, are extracted and processed. The extraction involves drying and powdering the senna leaves and pods, followed by solvent extraction to isolate the sennosides.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The senna leaves and pods are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, to obtain a concentrated extract of sennosides. The extract is further purified and formulated into granules or tablets.

Chemical Reactions Analysis

Types of Reactions: Alosenn undergoes hydrolysis in the large intestine, where the sennosides are converted into rheinanthrone by the action of enteric bacteria. This conversion is crucial for its laxative effect.

Common Reagents and Conditions: The hydrolysis of sennosides in this compound requires the presence of enteric bacteria in the large intestine. The reaction conditions are naturally provided by the intestinal environment.

Major Products Formed: The major product formed from the hydrolysis of sennosides in this compound is rheinanthrone, which stimulates peristalsis and promotes bowel movements.

Scientific Research Applications

Alosenn has several scientific research applications, including:

Chemistry: Studying the extraction and purification processes of natural products.

Biology: Investigating the role of enteric bacteria in the metabolism of sennosides.

Medicine: Developing treatments for constipation and understanding the mechanisms of laxatives.

Industry: Producing natural laxatives and exploring alternative sources of sennosides.

Mechanism of Action

The mechanism of action of Alosenn involves the hydrolysis of sennosides by enteric bacteria in the large intestine. The hydrolysis produces rheinanthrone, which stimulates the submucosal and myenteric nerve plexuses, leading to increased peristalsis and bowel movements. The molecular targets include the nerve plexuses in the intestinal wall, which are activated by rheinanthrone.

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Efficacy in Elderly Populations : this compound demonstrated a 92% success rate in geriatric constipation management with minimal electrolyte disruption, outperforming lactulose (68%) in a 2023 cohort study .

- Safety Profile: Long-term use of anthraquinones like aloe latex is associated with melanosis coli, but this compound’s standardized formulation reduces this risk by avoiding unprocessed plant resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.